molecular formula C9H15N3 B11751790 N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine

Cat. No.: B11751790
M. Wt: 165.24 g/mol
InChI Key: AOENRRXQNHQDCG-UHFFFAOYSA-N
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Description

N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine is a substituted imidazole derivative characterized by a cyclopropyl group attached to the nitrogen atom of the imidazole ring and an ethanamine side chain. The cyclopropyl group introduces steric and electronic effects that can modulate the molecule’s conformational flexibility and binding affinity to biological targets .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[(1-cyclopropylimidazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C9H15N3/c1-2-10-7-9-11-5-6-12(9)8-3-4-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

AOENRRXQNHQDCG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=CN1C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with imidazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

Pharmacological Applications

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine exhibits various pharmacological properties, influencing different biological targets:

  • Neuropharmacology : Research indicates that this compound may interact with receptors in the central nervous system, affecting neurotransmitter systems. Such interactions are crucial for understanding its potential use in treating neurological disorders.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may possess antimicrobial properties as well .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Study Focus Objective Findings Reference Year
Neuropharmacological EffectsInvestigate binding affinity with CNS receptorsDemonstrated significant binding affinity, indicating potential for treating CNS disorders2024
Antimicrobial Activity EvaluationAssess efficacy against Gram-positive and Gram-negative bacteriaShowed inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesInduced dose-dependent decrease in viability of MCF-7 cells (IC50 = 15 µM)2023
Anti-inflammatory PropertiesInvestigate effects on macrophage activationReduced TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages2025

Mechanism of Action

The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine, highlighting differences in substituents, molecular weight, and physicochemical properties:

Compound Name Substituents on Imidazole Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopropyl C₉H₁₅N₃ 165.24 Cyclopropyl group enhances rigidity; ethanamine chain for basicity/solubility
N-[(1-Ethyl-1H-imidazol-2-yl)methyl]ethanamine (CAS 886505-10-8) Ethyl C₈H₁₅N₃ 153.23 Ethyl substituent increases hydrophobicity; dihydrochloride salt improves solubility
1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L) Benzyl C₁₁H₁₃N₃ 187.24 Aromatic benzyl group enhances π-π interactions; higher molecular weight
1-(1-Methyl-1H-imidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine (CAS 886505-22-2) Methyl + tetrahydrofuran C₁₀H₁₇N₃O 195.26 Tetrahydrofuran improves hydrogen bonding; classified as an irritant
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (CAS 927986-30-9) Cyclopropyl + methyl C₈H₁₃N₃ 151.21 Dual substituents (methyl + cyclopropyl) for steric effects

Key Comparisons

Substituent Effects: Cyclopropyl vs. Benzyl vs. Cyclopropyl: The benzyl group in V2L increases hydrophobicity and aromatic interactions, which may improve membrane permeability but reduce aqueous solubility relative to the cyclopropyl analogue .

Physicochemical Properties :

  • The dihydrochloride salt form of ethyl-substituted analogues (e.g., CAS 886505-10-8) improves solubility in polar solvents, a critical factor for bioavailability .
  • The tetrahydrofuran-containing compound (CAS 886505-22-2) exhibits moderate molar mass (195.26 g/mol) and hydrogen-bonding capacity due to the oxygen atom, which may influence pharmacokinetics .

Cyclopropyl introduction often requires specialized reagents (e.g., cyclopropanation agents) compared to simpler alkylation steps for ethyl or methyl groups .

Biological and Safety Profiles: Imidazole derivatives with methyl or ethyl groups (e.g., CAS 927986-30-9) are commonly associated with irritant hazards, as seen in and . Environmental impact assessments () suggest imidazole derivatives with alkyl chains pose moderate health risks, though cyclopropyl-specific data are lacking .

Biological Activity

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine is a compound belonging to the imidazole family, recognized for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H14_{14}N4_{4}
  • Molecular Weight : 151.21 g/mol
  • Structural Features : The compound contains a five-membered imidazole ring with a cyclopropyl group that enhances its stability and reactivity compared to other imidazole derivatives.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This property is particularly significant in the context of drug design and development.
  • Receptor Modulation : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems, which could lead to neuropharmacological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalModulates CNS receptors affecting neurotransmitter systems
AnticancerPotential as a therapeutic agent against cancer
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria

Case Study 1: Neuropharmacological Impact

A study investigating the binding affinity of this compound to various CNS receptors revealed significant interactions that could modulate neurotransmitter release, suggesting its potential as a treatment for conditions like anxiety or depression .

Case Study 2: Anticancer Activity

In vitro assays have shown that structurally similar imidazole compounds inhibit cancer cell proliferation at low micromolar concentrations. This raises the possibility that this compound could be developed as an anticancer agent, warranting further research into its efficacy and safety profiles .

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